Inarigivir, formerly known as SB 9200, is a small molecule classified as a dinucleotide derived from the small molecule nucleic acid hybrid (SMNH)® platform. [] It functions as an agonist for both the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptors. [] In scientific research, Inarigivir serves as a valuable tool for investigating the roles of RIG-I and NOD2 signaling pathways in various cellular processes, particularly those related to innate immunity and antiviral responses. []
Inarigivir is classified as a nucleoside analog and is derived from modifications of existing antiviral compounds. Its development is part of a broader effort to find effective treatments for chronic hepatitis B, a condition that affects millions globally. The compound is synthesized through a series of chemical reactions that modify nucleoside structures to enhance their antiviral properties.
The synthesis of Inarigivir involves several key steps:
The detailed synthesis pathway can be visualized in chemical diagrams available in scientific literature, illustrating each step and the reagents used .
Inarigivir's molecular structure features a modified nucleoside framework that allows it to interact effectively with viral components. The compound has a molecular formula of C₁₃H₁₅N₅O₄P and a molecular weight of approximately 325.27 g/mol. Its structural characteristics include:
The three-dimensional structure can be analyzed using computational modeling techniques, which predict its interaction with viral proteins .
Inarigivir undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and phosphorylations. These reactions are critical for forming the active moieties that confer antiviral activity. The compound's mechanism includes:
These reactions are crucial for understanding how Inarigivir exerts its antiviral effects and can be optimized for better efficacy .
Inarigivir operates primarily through the activation of innate immune pathways. It stimulates RIG-I-like receptors, leading to:
Inarigivir exhibits several notable physical and chemical properties:
These properties are essential for developing effective delivery systems and optimizing therapeutic regimens .
Inarigivir is primarily studied for its application in treating chronic hepatitis B virus infection. Its unique mechanism of action makes it a candidate for combination therapies aimed at achieving functional cures. Additionally, research continues into its potential uses in other viral infections where immune modulation could enhance treatment efficacy.
The ongoing clinical trials are focused on assessing Inarigivir's effectiveness in reducing hepatitis B surface antigen levels and improving patient outcomes .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2